5,8-Dihydroxynaphthalene-1,2-dione
CAS No.: 31039-64-2
Cat. No.: VC18694453
Molecular Formula: C10H6O4
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31039-64-2 |
|---|---|
| Molecular Formula | C10H6O4 |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 5,8-dihydroxynaphthalene-1,2-dione |
| Standard InChI | InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H |
| Standard InChI Key | BJOUHEDEMLBMLF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O |
Introduction
Structural and Molecular Properties
Chemical Identity and Physicochemical Characteristics
5,8-Dihydroxynaphthalene-1,2-dione belongs to the naphthoquinone class, with the following key properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆O₄ |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 5,8-dihydroxynaphthalene-1,2-dione |
| CAS Number | 31039-64-2 |
| Topological Polar Surface Area | 74.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar structure facilitates π-π stacking and intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing its semiquinone radical intermediates .
Spectroscopic and Computational Insights
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NMR Data: The ¹H NMR spectrum (CDCl₃) shows aromatic proton signals at δ 7.18 ppm and hydroxyl protons at δ 12.53 ppm .
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IR Spectroscopy: Strong absorption bands at 1683 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=C) .
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Computational Analysis: Density Functional Theory (DFT) studies reveal cooperative intramolecular hydrogen bonds, which influence redox behavior and stability .
Synthesis and Derivative Development
Synthetic Routes
Naphthazarin is synthesized via:
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Friedel-Crafts Acylation: Reaction of 1,4-dimethoxybenzene with maleic anhydride, followed by demethylation using HCl .
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Diels-Alder Cycloaddition: Using 1,4-benzoquinone and substituted dienes to yield methylated derivatives .
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Halogenation: Bromination with N-bromosuccinimide (NBS) under visible light produces brominated analogs (e.g., 2-(bromomethyl)-5,8-dihydroxynaphthalene-1,4-dione) .
Key Derivatives and Modifications
Derivatives with enhanced bioactivity include:
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Piperazine-Substituted Analogs: Exhibit PARP-1 inhibitory activity (IC₅₀: 0.38–1.2 μM) .
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Alkylamino Derivatives: Used in hair dye compositions due to their intense coloration and stability .
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Methylated Variants: 5,8-Dihydroxy-2-methylnaphthalene-1,4-dione shows superior HER2 kinase inhibition compared to lapatinib .
Electrochemical and Redox Behavior
pH-Dependent Redox Mechanisms
Cyclic voltammetry in buffered aqueous ethanol (pH 2–12) reveals:
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Single-Electron Transfer: Formation of a stabilized semiquinone radical at pH < 7, preventing further reduction .
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Quasi-Reversible Oxidation: Oxidation peaks at Epa = +0.25 V (vs. Ag/AgCl) with a diffusion coefficient of 1.2 × 10⁻⁵ cm²/s .
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pKa Values: pKa1 = 6.98 (hydroxyl group) and pKa2 = 9.45 (semiquinone radical) .
Antioxidant Activity
Naphthazarin acts as a radical scavenger via:
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Hydrogen atom transfer (HAT) to neutralize ROS.
Biological Activities and Applications
Anticancer Properties
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HER2 Inhibition: Suppresses autophosphorylation of HER2Δ16 (IC₅₀: 1.8 μM), a trastuzumab-resistant oncogenic isoform .
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PARP-1 Targeting: Piperazine-substituted derivatives inhibit PARP-1 with docking scores of −7.41 kcal/mol, outperforming olaparib .
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Cytotoxicity: EC₅₀ values of 2–5 μM against MCF-7 and SK-BR-3 breast cancer cells .
Antimicrobial and Antifungal Effects
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Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus.
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Candida albicans: Disrupts membrane integrity via quinone-mediated oxidative stress.
Industrial Applications
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Hair Dyes: Alkylamino derivatives (e.g., 6-hexylamino-2,3-dihydro-5,8-dihydroxynaphthalene-1,4-dione) provide long-lasting color with low toxicity .
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Electrode Materials: Utilized in redox-active supercapacitors due to reversible electron transfer .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Bioactivity Comparison |
|---|---|---|
| Juglone | 5-Hydroxyl group | Stronger antibacterial activity |
| Lawsone | 3-Hydroxyl group | Lower anticancer potency |
| Shikonin | Additional hydroxyl groups | Enhanced anti-inflammatory effects |
| Menadione | No hydroxyl groups | Used in vitamin K synthesis |
Naphthazarin’s dual hydroxyl/carbonyl arrangement confers unique redox versatility compared to analogs .
Challenges and Future Directions
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